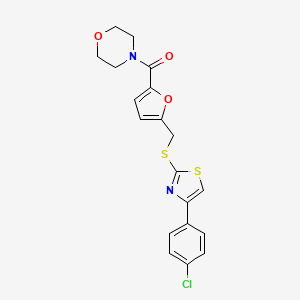

(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone is a complex organic molecule that features a combination of thiazole, furan, and morpholine moieties

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known for its ability to bind to enzyme active sites, potentially inhibiting or modifying enzyme activity . This compound may interact with enzymes such as kinases and proteases, altering their function and impacting cellular processes. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, further stabilizing these interactions .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth. The morpholino group in the compound enhances its ability to penetrate cell membranes, ensuring effective intracellular activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity by blocking the active site or induce conformational changes that enhance enzyme function . The compound may also interact with DNA, influencing gene expression by acting as a transcriptional regulator. These interactions highlight its potential as a therapeutic agent in modulating biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the 4-Chlorophenyl Group:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Thioether Formation: The thiazole and furan rings are connected via a thioether linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halogenated furan derivative.

Morpholino Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies may focus on its efficacy against different bacterial strains or cancer cell lines.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(4-Chlorophenyl)thiazol-2-yl)methanone: Similar structure but lacks the furan and morpholine groups.

(5-(4-Chlorophenyl)furan-2-yl)methanone: Similar structure but lacks the thiazole and morpholine groups.

(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone: Similar structure but lacks the morpholine group.

Uniqueness

The uniqueness of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone lies in its combination of thiazole, furan, and morpholine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

Biologische Aktivität

The compound (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone, with the CAS number 1105209-80-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including in vitro studies, structure-activity relationship (SAR) analyses, and case studies.

Chemical Structure

The molecular formula of the compound is C19H17ClN2O3S with a molecular weight of 420.9 g/mol. The structure features a thiazole ring, a furan moiety, and a morpholino group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate to strong antiproliferative effects against various cancer cell lines.

- In Vitro Studies :

- A study evaluated the cytotoxicity of thiazolidinone derivatives against human leukemia cell lines using MTT assays. The results indicated that modifications at the C-terminal significantly influenced antiproliferative activity, suggesting that electron-donating groups enhance efficacy .

- Another investigation focused on the cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The derivatives exhibited IC50 values ranging from 3.77 µg/mL to 24.79 µg/mL, demonstrating potent activity depending on structural variations .

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. The presence of the furan and thiazole moieties contributes to their ability to inhibit bacterial growth.

- Mechanism of Action :

- The compound's mechanism may involve interference with cellular processes such as DNA replication or protein synthesis in microbial pathogens.

- In vitro studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Substitution | Enhances lipophilicity and improves cell membrane penetration. |

| Morpholino Group | Increases solubility and potentially alters pharmacokinetics. |

| Furan Moiety | Contributes to anticancer activity through interaction with biological targets. |

Case Studies

- Antitumor Efficacy : A case study involving a series of thiazole derivatives showed that compounds with para-substituted phenyl rings exhibited enhanced antitumor activity compared to their ortho counterparts, highlighting the importance of substituent positioning .

- Antimicrobial Testing : In a comparative analysis of various thiazole derivatives, those containing additional halogen substituents demonstrated superior antimicrobial efficacy against resistant strains of bacteria .

Eigenschaften

IUPAC Name |

[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c20-14-3-1-13(2-4-14)16-12-27-19(21-16)26-11-15-5-6-17(25-15)18(23)22-7-9-24-10-8-22/h1-6,12H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMOEEJRYADXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.